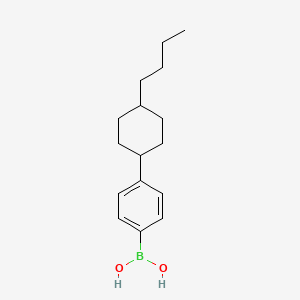
4-(trans-4-Butylcyclohexyl)phenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trans-4-Butylcyclohexyl)phenylboronic acid is an organic compound with the molecular formula C16H25BO2. It is a boronic acid derivative, characterized by the presence of a phenyl group attached to a boronic acid moiety, with a trans-4-butylcyclohexyl substituent on the phenyl ring. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Wissenschaftliche Forschungsanwendungen
4-(trans-4-Butylcyclohexyl)phenylboronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Research: Boronic acids are known to interact with biological molecules such as sugars and enzymes, making this compound of interest in the development of sensors and inhibitors.
Medicinal Chemistry: It is investigated for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Vorbereitungsmethoden
The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from trans-4-butylcyclohexyl bromide and magnesium in anhydrous ether.
Borylation: The Grignard reagent is then reacted with trimethyl borate to form the corresponding boronic ester.
Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield 4-(trans-4-Butylcyclohexyl)phenylboronic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
4-(trans-4-Butylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.
Wirkmechanismus
The mechanism of action of 4-(trans-4-Butylcyclohexyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(trans-4-Butylcyclohexyl)phenylboronic acid include other boronic acids with different substituents on the phenyl ring, such as:
Phenylboronic acid: Lacks the cyclohexyl substituent and is simpler in structure.
4-Methylphenylboronic acid: Contains a methyl group instead of a butylcyclohexyl group.
4-(trans-4-Ethylcyclohexyl)phenylboronic acid: Similar structure but with an ethyl group instead of a butyl group.
The uniqueness of 4-(trans-4-Butylcyclohexyl)phenylboronic acid lies in its specific substituent, which can impart different steric and electronic properties, affecting its reactivity and applications in synthesis and materials science.
Eigenschaften
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVHVFVQKPDAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572953 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315220-11-2 |
Source


|
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
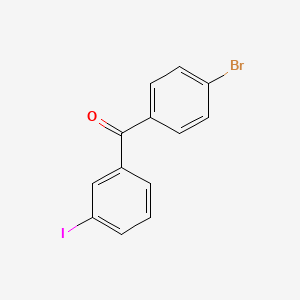
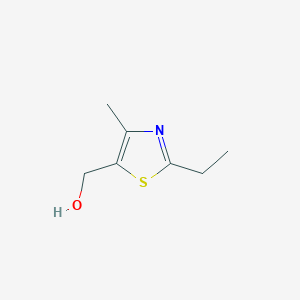
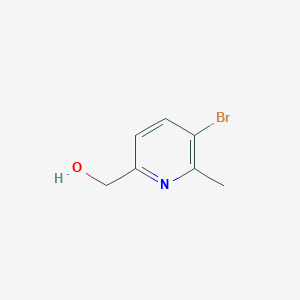
![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)

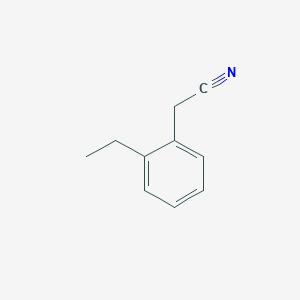
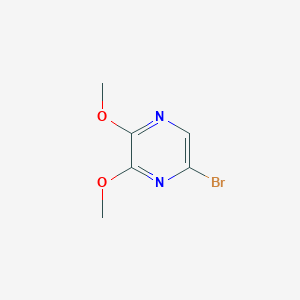
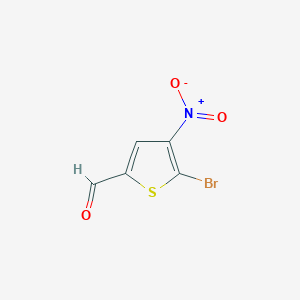
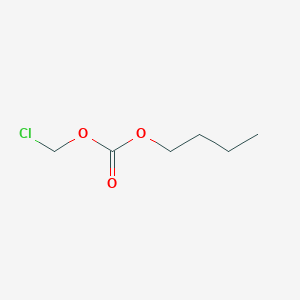
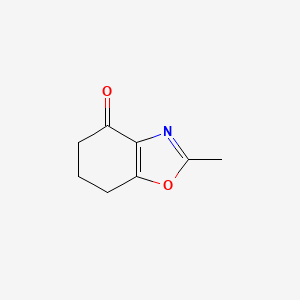

![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)
